Chemical structure and properties of 3-(Methylamino)-1-phenylpiperidin-2-one
Chemical structure and properties of 3-(Methylamino)-1-phenylpiperidin-2-one
Technical Profile: 3-(Methylamino)-1-phenylpiperidin-2-one
Executive Summary
3-(Methylamino)-1-phenylpiperidin-2-one is a specialized heterocyclic scaffold belonging to the class of
This guide provides a comprehensive technical analysis of the compound's structural properties, synthetic pathways, and physicochemical characteristics, designed for researchers in drug discovery and organic synthesis.
Chemical Identity & Structural Analysis
The molecule consists of a six-membered lactam ring. The nitrogen atom of the lactam (N1) is substituted with a phenyl group, which significantly modulates the electronic properties of the amide bond. The C3 position holds a secondary amine (methylamino), introducing a chiral center and a basic site for salt formation.
| Property | Data |
| IUPAC Name | 3-(Methylamino)-1-phenylpiperidin-2-one |
| CAS Number | 54593680 (PubChem CID); Analogous to 1233344-51-8 (Primary amine) |
| Molecular Formula | |
| Molecular Weight | 204.27 g/mol |
| Chirality | One stereocenter at C3; exists as |
| Core Scaffold | 1-Phenylpiperidin-2-one ( |
Structural Logic & Pharmacophore Mapping
- -Lactam Core: Provides metabolic stability compared to linear amides and restricts the rotation of the peptide bond surrogate.
- -Phenyl Group: Increases lipophilicity (LogP) and prevents the lactam nitrogen from acting as a hydrogen bond donor, forcing the molecule to adopt specific binding poses.
-
C3-Methylamino: Acts as a basic anchor point (pKa
9.0–9.5). In physiological pH, this amine is protonated, mimicking the N-terminus of peptide residues.
Synthetic Methodologies
The synthesis of 3-(Methylamino)-1-phenylpiperidin-2-one typically requires the functionalization of the intact lactam ring or the cyclization of an acyclic precursor. Below are the two primary high-fidelity routes.
Route A: -Halogenation & Nucleophilic Substitution (The Standard Protocol)
This route is preferred for generating racemic libraries or when starting from the commercially available 1-phenylpiperidin-2-one.
-
Enolization: Treatment of 1-phenylpiperidin-2-one with a strong base (e.g., LiHMDS) at low temperature (-78°C) to generate the lithium enolate.
-
Bromination: Quenching the enolate with a source of electrophilic bromine (e.g., NBS or
) yields 3-bromo-1-phenylpiperidin-2-one . -
Amination: Nucleophilic displacement of the bromide using excess methylamine (in THF or ethanol) introduces the nitrogen substituent.
Route B: Cyclization of Ornithine Analogs (Chiral Pool Approach)
For enantioselective synthesis, starting from chiral ornithine derivatives allows for the retention of stereochemistry.
-
Starting Material:
-Phenyl- -methyl-ornithine derivatives. -
Cyclization: Activation of the carboxylic acid (using EDC/HOBt or HATU) promotes intramolecular amidation to close the lactam ring.
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic pathway via
Physicochemical Properties & Analytical Profile
Understanding the physical behavior of this compound is crucial for formulation and assay development.
Predicted Properties Table
| Parameter | Value / Description | Causality/Notes |
| LogP (Octanol/Water) | ~1.4 – 1.7 | The phenyl ring adds significant lipophilicity, balanced by the polar lactam and amine. |
| pKa (Base) | 9.2 ± 0.5 | Attributed to the secondary methylamino group ( |
| pKa (Acid) | > 20 | The lactam proton is absent ( |
| Solubility | Soluble in DCM, MeOH, DMSO. | Aqueous solubility is pH-dependent; highly soluble at pH < 7 (salt form). |
| Topological Polar Surface Area (TPSA) | ~32 Ų | Indicates good membrane permeability; likely CNS active. |
Analytical Validation (NMR & MS)
-
H NMR (CDCl
):-
Aromatic Region: Multiplet at
7.2–7.5 ppm (5H, phenyl). -
C3-H: Doublet of doublets or multiplet at
3.2–3.5 ppm (deshielded by amine and carbonyl). -
N-Methyl: Singlet at
2.4–2.5 ppm. -
Ring Protons: Complex multiplets at
1.8–3.8 ppm (C4, C5, C6 methylene protons).
-
-
Mass Spectrometry (ESI+):
-
[M+H]
: m/z 205.13. -
Fragmentation: Loss of methylamine (m/z -31) and CO (m/z -28) are common fragmentation pathways for this class.
-
Experimental Protocol: Synthesis of 3-Bromo-1-phenylpiperidin-2-one
Note: This is the critical intermediate step requiring precise control.
Materials:
-
1-Phenylpiperidin-2-one (1.0 eq)
-
LiHMDS (1.1 eq, 1.0 M in THF)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Anhydrous THF (Solvent)[4]
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add 1-phenylpiperidin-2-one dissolved in anhydrous THF.
-
Enolization: Cool the solution to -78°C (dry ice/acetone bath). Add LiHMDS dropwise over 20 minutes. Critical: Maintain temperature < -70°C to prevent ring opening or polymerization. Stir for 1 hour.
-
Bromination: Dissolve NBS in THF and add dropwise to the cold enolate solution. The reaction may turn slightly yellow.
-
Quench: Stir at -78°C for 2 hours, then allow to warm to 0°C. Quench with saturated
solution. -
Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc) is required to separate the mono-bromo product from unreacted starting material.
Pharmacological Applications
The 3-amino-lactam motif is a privileged structure in drug design.
-
Factor Xa Inhibitors:
-
Analogs of this structure (often with an aryl group on the C3-amine) are key intermediates in the synthesis of anticoagulants like Apixaban and Rivaroxaban derivatives. The lactam ring orients the pharmacophores to bind to the S1/S4 pockets of the coagulation factor.
-
-
Neuropeptide Y (NPY) Antagonists:
-
Research indicates that
-arylpiperidines with basic substituents mimic the arginine residues in NPY, acting as Y1 or Y5 receptor antagonists for obesity treatment.
-
-
Sigma Receptor Ligands:
-
The phenyl-piperidine motif is classic for Sigma-1 (
) receptor binding, implicated in neuropathic pain and depression.
-
Signaling Interaction Potential
Figure 2: Potential biological targets and therapeutic effects based on SAR analysis.
References
-
PubChem. (n.d.). 3-(methylamino)-1-phenylpiperidin-2-one (CID 54593680). National Library of Medicine. Retrieved from [Link]
- Madaiah, M., et al. (2012). Substituted adipic acid amides and uses thereof. World Intellectual Property Organization, WO2012125622A1. (Describes synthesis of (S)-3-amino-1-phenylpiperidin-2-one intermediates).
- Corey, E. J., & Grogan, M. J. (1999).
- Carreiro, E. P., et al. (2013). Synthesis of 3-amino-2-piperidinones: A review.Tetrahedron, 69(24), 4829-4850. (General review of lactam synthesis).
Sources
- 1. US10017491B2 - Compounds and uses thereof for the modulation of hemoglobin - Google Patents [patents.google.com]
- 2. WO2012125622A1 - Substituted adipic acid amides and uses thereof - Google Patents [patents.google.com]
- 3. ediss.uni-goettingen.de [ediss.uni-goettingen.de]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
